molecular formula C13H11ClN2O2 B14899005 N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

货号: B14899005
分子量: 262.69 g/mol
InChI 键: RRNTWILLYWSEIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a 6-oxo-1,6-dihydropyridine core, a privileged scaffold in drug discovery, linked via a carboxamide bridge to a 2-chloro-4-methylphenyl group. The electron-withdrawing chlorine atom and the methyl substituent on the aniline ring influence the compound's lipophilicity and electronic distribution, which can be critical for its interaction with biological targets . Compounds based on the 6-oxo-1,6-dihydropyridine (2-pyridone) structure are extensively investigated for their potential as antibacterial agents . Research on structurally similar molecules has shown that the 2-pyridone pharmacophore can inhibit bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition disrupts this process, making such compounds a promising starting point for developing novel antibiotics to address multidrug-resistant bacterial strains . Furthermore, related dihydropyridine carboxamides have been studied for other biological activities, including potential anti-inflammatory and anticancer effects, often through mechanisms involving enzyme inhibition such as of dihydrofolate reductase (DHFR) or cyclin-dependent kinases (CDKs) . From a chemical research perspective, the carboxamide group is a key functional moiety that can engage in hydrogen bonding, forming complex three-dimensional networks in the solid state, as observed in crystal structures of closely related isomers . This property is vital for studying crystal engineering and for understanding intermolecular interactions in material sciences. The compound is supplied for non-human research applications only. It is strictly intended for use in laboratory research and is not designed, evaluated, or approved for any human therapeutic, diagnostic, or veterinary use.

属性

分子式

C13H11ClN2O2

分子量

262.69 g/mol

IUPAC 名称

N-(2-chloro-4-methylphenyl)-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O2/c1-8-2-4-11(10(14)6-8)16-13(18)9-3-5-12(17)15-7-9/h2-7H,1H3,(H,15,17)(H,16,18)

InChI 键

RRNTWILLYWSEIJ-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CNC(=O)C=C2)Cl

产品来源

United States

准备方法

Key Synthetic Strategies

The compound’s synthesis primarily revolves around two approaches:

  • Direct Amide Coupling : Formation of the carboxamide bond between 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 2-chloro-4-methylaniline.
  • Cyclocondensation : In situ construction of the dihydropyridine ring followed by functionalization.

Direct Amide Coupling Methods

Acid Chloride Intermediate Route

A widely reported method involves converting 6-oxo-1,6-dihydropyridine-3-carboxylic acid into its acid chloride, followed by reaction with 2-chloro-4-methylaniline.

Procedure (,):
  • Chlorination :
    • 6-Oxo-1,6-dihydropyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) at 80°C for 1 hour to form the acid chloride.
    • Yield : ~90% (based on analogous reactions in).
  • Amidation :
    • The acid chloride is reacted with 2-chloro-4-methylaniline in dry tetrahydrofuran (THF) with pyridine as a base.
    • Reaction Conditions : 0°C → room temperature, 2 hours.
    • Yield : 49–67% (,).
Optimization Insights :
  • Excess thionyl chloride (2–3 equivalents) ensures complete conversion to the acid chloride.
  • Pyridine neutralizes HCl, preventing side reactions.

Coupling Reagent-Mediated Synthesis

Modern methods employ coupling agents to avoid harsh chlorination conditions.

Procedure (,):
  • Activation :
    • 6-Oxo-1,6-dihydropyridine-3-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) or T3P® (propylphosphonic anhydride).
  • Coupling :
    • The activated intermediate is reacted with 2-chloro-4-methylaniline in dimethylformamide (DMF) or dichloromethane (DCM).
    • Reaction Conditions : Room temperature, 12–18 hours.
    • Yield : 55–72% ().
Advantages :
  • Higher functional group tolerance.
  • Reduced side-product formation.

Cyclocondensation Approaches

Hantzsch-Type Synthesis

Modified Hantzsch reactions enable simultaneous dihydropyridine ring formation and amide functionalization.

Procedure (,):
  • Cyclization :
    • Ethyl acetoacetate, ammonium bicarbonate, and 3-(2-chloro-4-methylphenylcarbamoyl)acrylic acid undergo cyclocondensation in ethanol.
  • Oxidation :
    • The intermediate is oxidized using iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the 6-oxo group.
    • Yield : 38–45% ().
Challenges :
  • Low regioselectivity necessitates rigorous purification.

Comparative Analysis of Methods

Method Reagents Conditions Yield (%) Purity
Acid Chloride Route SOCl₂, Pyridine 80°C, 1h → RT, 2h 49–67 ≥95%
HATU-Mediated Coupling HATU, DIPEA RT, 18h 55–72 ≥98%
Cyclocondensation Ethyl acetoacetate, I₂ Reflux, 6h 38–45 ~90%

Data synthesized from,,,,.

Purification and Characterization

Crystallization

  • The crude product is recrystallized from pyridine/ethanol mixtures to yield colorless crystals (,).
  • Melting Point : 198–202°C (literature range: 195–204°C) ().

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 8.21 (d, 1H, H-2), 7.45 (d, 1H, H-5), 7.32–7.28 (m, 3H, Ar-H), 6.41 (d, 1H, H-4), 2.38 (s, 3H, CH₃) ().
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend) ().

Recent Advances and Challenges

Green Chemistry Approaches

  • Solvent-free mechanochemical synthesis has been explored for analogous carboxamides, reducing waste ().

Scale-Up Limitations

  • Acid chloride routes require careful handling of SOCl₂, posing safety concerns.
  • Coupling reagent costs may limit industrial adoption ().

化学反应分析

Types of Reactions

N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

作用机制

The mechanism of action of N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyridinecarboxamide Derivatives

Compound Name & CAS/Ref. Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Properties/Activities
Target Compound R1: 2-Cl-4-MePh; R2: H; R3: H C₁₄H₁₃ClN₂O₂ ~276.7 Not specified (hypothesized balance of lipophilicity and bioavailability)
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (8) R1: Benzyl; R2: 3-cyclopropylcarbamoyl C₂₄H₂₂N₃O₃ 400.5 Trypanosoma cruzi proteasome inhibitor (23% synthetic yield)
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (339024-51-0) R1: 3-ClBenzyl; R2: 4-ClPh; R3: 5-Cl C₁₉H₁₃Cl₃N₂O₂ 403.7 High lipophilicity (3 Cl substituents); commercial availability
N-(2-Methyl-4-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (942009-44-1) R1: 3-MeBenzyl; R2: 2-Me-4-NO₂Ph C₂₁H₁₉N₃O₄ 377.4 Electron-withdrawing nitro group; potential mutagenicity concerns
Sulfaguanidine hybrid (Compound 6) R1: 4-MeOPh; R2: Sulfaguanidine C₂₁H₁₉N₇O₅S 481.5 Antimicrobial activity (sulfaguanidine moiety enhances targeting)

Physicochemical Properties

  • Molecular Weight (MW) : The target compound (MW ~276.7) falls below the typical threshold for drug-likeness (500 g/mol), suggesting favorable absorption compared to bulkier analogs like Compound 6 (MW 481.5) .
  • Lipophilicity : The tri-chlorinated analog has higher lipophilicity (Cl > Me), which may enhance tissue penetration but reduce aqueous solubility.

生物活性

N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities and pharmacological applications. This article delves into the biological activity of this compound, highlighting its structure, synthesis, and preliminary research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H11ClN2O2C_{13}H_{11}ClN_2O_2 and a molecular weight of approximately 262.69 g/mol. It features a dihydropyridine ring fused with a chloro-substituted aromatic ring, which may enhance its chemical reactivity and biological interactions. The dihedral angle between the 6-oxo-1,6-dihydropyridine and phenyl rings indicates a twisted molecular conformation, which can influence its biological activity .

Table 1: Structural Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamideC15H15ClN2O3Different chloro-substituted phenyl group; similar biological activities
N-Methyl-6-oxo-1,6-dihydropyridineC11H11N2OLacks halogen substituents; simpler structure
N-(4-fluorophenyl)-6-hydroxy-1,6-dihydropyridineC14H13FN2OFeatures a fluorine substitution; studied for neuroprotective properties

Pharmacological Potential

N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been investigated for various biological activities. Preliminary studies suggest that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Potential against various bacterial strains.
  • Anticancer Properties : Inhibition of tumor cell proliferation in vitro.
  • Neuroprotective Effects : Modulation of neurotransmitter receptors.

Interaction Studies

Research indicates that this compound may interact with specific biological targets such as enzymes or receptors. Molecular docking studies are essential for elucidating binding affinities and mechanisms of action. Current findings suggest interactions with:

  • AMPAR (Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors) : Modulation of receptor kinetics has been observed, indicating potential neuroprotective mechanisms .

Case Study: AMPAR Modulation

A study evaluating thiazole-carboxamide derivatives revealed significant inhibitory effects on AMPAR currents at low micromolar concentrations. This suggests that N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may similarly influence AMPAR activity, potentially offering therapeutic benefits in neurodegenerative diseases .

Table 2: IC50 Values for Related Compounds

Compound NameTarget ReceptorIC50 Value (µM)
TC-2GluA23.3
TC-1GluA13.35
TC-5GluA2/33.20

Synthesis and Modification

The synthesis of N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from 6-oxo-1,6-dihydropyridine derivatives and chloro-substituted anilines. Optimizing reaction conditions is crucial for enhancing yield and purity.

Synthetic Pathway Overview

  • Starting Materials : 6-Oxo-1,6-dihydropyridine and 2-chloro-p-toluidine.
  • Reaction Conditions : Temperature and time are critical for successful synthesis.
  • Purification : Techniques such as recrystallization or chromatography may be employed to obtain pure compounds.

常见问题

Basic: What synthetic methodologies are recommended for the preparation of N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

Answer:
The compound can be synthesized via coupling reactions between 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives and substituted anilines. For example:

  • Step 1: React 6-oxo-1,6-dihydropyridine-3-carboxylic acid with a coupling agent (e.g., EDCI or HATU) in anhydrous DMF or THF under nitrogen .
  • Step 2: Introduce the 2-chloro-4-methylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination for aryl coupling .
  • Step 3: Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity (>95%) via HPLC .

Basic: How should researchers characterize the crystal structure of this compound?

Answer:

  • X-ray crystallography using SHELX software is the gold standard for structural confirmation . Key steps:
    • Grow single crystals via slow evaporation in a solvent system (e.g., DMSO/water).
    • Collect diffraction data at low temperature (100 K) and refine using SHELXL for bond lengths/angles .
  • Complementary techniques:
    • NMR (¹H/¹³C) to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).
    • HRMS for molecular ion confirmation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Strategy: Systematically modify substituents on the dihydropyridine core and aryl group. Examples:
    • Replace the 2-chloro-4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups .
    • Introduce methyl groups at the 1- and 5-positions of the dihydropyridine ring to enhance metabolic stability .
  • Evaluation: Test analogs in kinase inhibition assays (e.g., MEK IC₅₀ profiling) or antimicrobial screens (MIC against Fusarium spp.) .

Advanced: What computational approaches predict target binding modes for this compound?

Answer:

  • Molecular docking (AutoDock Vina or Glide) against kinase domains (e.g., MEK1 PDB: 3EQM) to identify key interactions (e.g., hydrogen bonds with Val127) .
  • MD simulations (GROMACS/AMBER) to assess binding stability over 100 ns trajectories. Analyze RMSD/RMSF plots for conformational changes .
  • Free energy calculations (MM/PBSA) to rank binding affinities of analogs .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Verify assay conditions: Ensure consistent enzyme sources (e.g., recombinant human MEK vs. murine isoforms) and substrate concentrations .
  • Check purity: Use HPLC (≥98% purity) and elemental analysis to exclude impurities as confounding factors .
  • Replicate in orthogonal assays: Confirm kinase inhibition via Western blot (phospho-ERK levels) alongside enzymatic IC₅₀ .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • Cell viability assays: Use HEK293 or HepG2 cells with MTT/WST-1 reagents (48-hour exposure, IC₅₀ calculation) .
  • hERG inhibition: Patch-clamp electrophysiology to assess cardiac toxicity risks .
  • Microsomal stability: Incubate with rat liver microsomes and quantify parent compound via LC-MS to estimate metabolic clearance .

Advanced: How to design a high-throughput screening (HTS) pipeline for target identification?

Answer:

  • Library preparation: Generate 50–100 analogs via parallel synthesis (e.g., robotic liquid handlers) .
  • Primary screen: Test at 10 µM in a kinase panel (Eurofins KinaseProfiler) with ATP concentration at Km .
  • Secondary assays: Validate hits in cell-based models (e.g., A375 melanoma for MEK inhibition) .
  • Data analysis: Use Z’-factor >0.5 for robust HTS and dose-response curves (GraphPad Prism) .

Advanced: What strategies improve the pharmacokinetic profile of this compound?

Answer:

  • Solubility enhancement: Formulate as a co-crystal with succinic acid or use nanocarriers (liposomes) .
  • Metabolic stability: Introduce deuterium at labile positions (e.g., C-5 of dihydropyridine) to reduce CYP450-mediated oxidation .
  • Permeability: Assess Caco-2 monolayer transport and optimize logP (2–4) via substituent modifications .

Basic: What analytical techniques confirm compound identity and stability?

Answer:

  • HPLC: Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
  • Stability studies: Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
  • Vibrational spectroscopy: FTIR for functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .

Advanced: How to evaluate in vivo efficacy in disease models?

Answer:

  • Animal models: Use xenograft mice (e.g., A375 tumors) for oncology or LPS-induced inflammation for immunomodulatory studies .
  • Dosing: Administer orally (10–50 mg/kg) with pharmacokinetic sampling (plasma AUC, T₁/₂) .
  • Biomarker analysis: Quantify target engagement via ELISA (e.g., phospho-ERK for MEK inhibition) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。